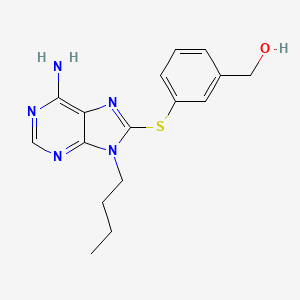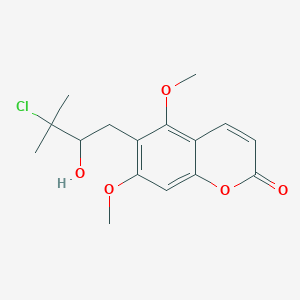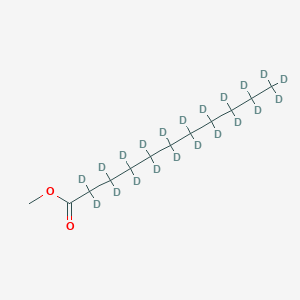
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with butylamine to introduce the butyl group.
Thioether Formation:
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions could target the purine ring or the thioether linkage, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include a range of oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on cellular processes, enzyme interactions, or as a potential inhibitor of specific biological pathways.
Medicine: Investigating its therapeutic potential, particularly in areas like cancer treatment, antiviral therapy, or as an anti-inflammatory agent.
Industry: Potential use in the development of new materials, coatings, or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action for (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids, enzymes, or receptors, influencing various cellular pathways. The compound might inhibit or activate specific enzymes, interfere with DNA or RNA synthesis, or modulate receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
6-Mercaptopurine: A purine analog used in cancer treatment.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol’s uniqueness lies in its specific structural features, such as the butyl group and thioether linkage, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Propiedades
Fórmula molecular |
C16H19N5OS |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[3-(6-amino-9-butylpurin-8-yl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H19N5OS/c1-2-3-7-21-15-13(14(17)18-10-19-15)20-16(21)23-12-6-4-5-11(8-12)9-22/h4-6,8,10,22H,2-3,7,9H2,1H3,(H2,17,18,19) |
Clave InChI |
LQSVVSNWAFXCAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=NC=NC(=C2N=C1SC3=CC=CC(=C3)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)



![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)




![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

